1: Gackenheimer SL, Gehlert DR. In vitro and ex vivo autoradiography of the NK-1 antagonist [³H]-LY686017 in Guinea pig brain. Neuropeptides. 2011 Apr;45(2):157-64. doi: 10.1016/j.npep.2011.01.003. Epub 2011 Feb 4. PubMed PMID: 21295853.
2: Tauscher J, Kielbasa W, Iyengar S, Vandenhende F, Peng X, Mozley D, Gehlert DR, Marek G. Development of the 2nd generation neurokinin-1 receptor antagonist LY686017 for social anxiety disorder. Eur Neuropsychopharmacol. 2010 Feb;20(2):80-7. doi: 10.1016/j.euroneuro.2009.10.005. Epub 2009 Dec 16. PubMed PMID: 20018493.
3: Kuehn BM. Findings on alcohol dependence point to promising avenues for targeted therapies. JAMA. 2009 Apr 22;301(16):1643-5. doi: 10.1001/jama.2009.535. PubMed PMID: 19383946.
4: Mutschler J, Grosshans M, Kiefer F. [A new pharmacological treatment option for alcohol dependence discovered in transnational study: neurokinin-1 receptor antagonist as a possible therapy for alcoholism?]. Neuropsychiatr. 2008;22(4):283-5. German. PubMed PMID: 19081000.
5: Miller G. Psychopharmacology. Tackling alcoholism with drugs. Science. 2008 Apr 11;320(5873):168-70. doi: 10.1126/science.320.5873.168. PubMed PMID: 18403685.
6: George DT, Gilman J, Hersh J, Thorsell A, Herion D, Geyer C, Peng X, Kielbasa W, Rawlings R, Brandt JE, Gehlert DR, Tauscher JT, Hunt SP, Hommer D, Heilig M. Neurokinin 1 receptor antagonism as a possible therapy for alcoholism. Science. 2008 Mar 14;319(5869):1536-9. doi: 10.1126/science.1153813. Epub 2008 Feb 14. PubMed PMID: 18276852.